molecular formula C9H8FNO2 B14812889 4-Cyclopropoxy-6-fluoropicolinaldehyde

4-Cyclopropoxy-6-fluoropicolinaldehyde

Cat. No.: B14812889
M. Wt: 181.16 g/mol
InChI Key: VUXMIIVSACOAKT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-fluoropicolinaldehyde is an organic compound with the molecular formula C9H8FNO2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-fluoropicolinaldehyde typically involves the introduction of the cyclopropoxy and fluorine groups onto a picolinaldehyde scaffold. One common method involves the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoropicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-6-fluoropicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-6-fluoropicolinic acid
  • 4-Cyclopropoxy-6-fluoropyridine
  • 4-Cyclopropoxy-6-fluorobenzaldehyde

Uniqueness

4-Cyclopropoxy-6-fluoropicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-9-4-8(13-7-1-2-7)3-6(5-12)11-9/h3-5,7H,1-2H2

InChI Key

VUXMIIVSACOAKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)F)C=O

Origin of Product

United States

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